molecular formula C14H18N4O4S B2424451 4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide CAS No. 320415-77-8

4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide

Cat. No. B2424451
M. Wt: 338.38
InChI Key: MPUMXOSQGORUEN-UHFFFAOYSA-N
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Description

The compound “4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide” is a complex organic molecule. It is available for purchase for pharmaceutical testing . The compound has a molecular formula of C14H18N4O4S and a molecular weight of 338.38.


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. These include a pyrazole ring, a methoxymethyl group, and a sulfonamide group. The presence of these functional groups can significantly influence the compound’s reactivity and properties .

Scientific Research Applications

Photodynamic Therapy Applications

The research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which share a structural resemblance to the queried compound, reveals their potential in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them suitable as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include structural motifs similar to the compound of interest, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant activity against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Schiff Base Ligands and Metal Complexes

Schiff base ligands derived from the condensation of amines with aldehydes or ketones, similar to the core structure of the queried compound, have been studied extensively. These compounds and their metal complexes exhibit a wide range of biological and catalytic activities. For instance, Schiff base ligands synthesized from 4-aminoantipyrine derivatives have been structurally characterized and investigated for their potential applications in coordination chemistry and as catalysts (Mnguni & Lemmerer, 2015).

Anticancer Activity

Compounds utilizing the 4-aminoantipyrine scaffold, akin to the queried chemical, have been synthesized and screened for their anticancer activity. Certain derivatives have shown promising results against human tumor cell lines, particularly breast cancer cells, highlighting their potential in anticancer drug development (Ghorab, El-Gazzar, & Alsaid, 2014).

Future Directions

The compound could potentially be of interest in pharmaceutical research, given its complex structure and the presence of several functional groups. Future research could explore its biological activity and potential applications in medicine .

properties

IUPAC Name

4-[[3-(methoxymethyl)-5-oxo-1,2-dihydropyrazol-4-yl]methylideneamino]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-18(2)23(20,21)11-6-4-10(5-7-11)15-8-12-13(9-22-3)16-17-14(12)19/h4-8H,9H2,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLXSLHHTKKIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC2=C(NNC2=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide

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